molecular formula C10H12F3N B1491722 4,4,4-Trifluoro-2-phenylbutan-1-amine CAS No. 1501560-62-8

4,4,4-Trifluoro-2-phenylbutan-1-amine

Cat. No.: B1491722
CAS No.: 1501560-62-8
M. Wt: 203.2 g/mol
InChI Key: GXIUKWHVQGSRTB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4,4,4-Trifluoro-2-phenylbutan-1-amine consists of a phenyl group attached to a butan-1-amine chain with three fluorine atoms attached to the fourth carbon atom.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Coordination Polymers and Solid-State Structures

One study detailed the synthesis and solid-state structures of coordination polymers based on 4,4,4-Trifluoro-2-phenylbutan-1-amine derivatives. These coordination polymers involve Copper(II) and Zinc(II) compounds with various nitrogen ligands, showcasing their potential in materials science for creating structured materials with specific chemical and physical properties (Perdih, 2016).

Synthetic Chemistry Applications

Another research effort focused on the electrogenerated base-promoted synthesis of nanoparticles using a three-component condensation reaction that includes this compound derivatives. This method highlights advantages such as high yields, atom economy, and environmental friendliness, indicating its potential for green chemistry applications (Goodarzi & Mirza, 2020).

Structural Studies

Further research into the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including derivatives of this compound, provided insights into the interactions and bonding within these complexes. These studies are fundamental in understanding the chemical behavior of these compounds in various conditions (Castaneda, Denisov, & Schreiber, 2001).

Lewis Acid Activation

Research on the Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines with this compound derivatives offered a stereoselective route to functionalized α-trifluoromethylamines. This methodology paves the way for the diastereoselective synthesis of various trifluoromethylated compounds, highlighting the versatility of these fluorinated compounds in synthesizing biologically active molecules (Lebouvier et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, 4,4,4-trifluoro-2-phenylbutan-2-amine, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4,4-Trifluoro-2-phenylbutan-1-amine. For instance, the compound is stored at a temperature of 4 degrees Celsius , indicating that temperature could be a critical factor in maintaining its stability. and requires further investigation.

Properties

IUPAC Name

4,4,4-trifluoro-2-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h1-5,9H,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIUKWHVQGSRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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